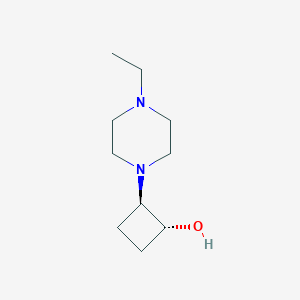![molecular formula C10H14F2N4 B1485571 1-[6-(Difluorometil)pirimidin-4-il]piperidin-3-amina CAS No. 2098105-15-6](/img/structure/B1485571.png)
1-[6-(Difluorometil)pirimidin-4-il]piperidin-3-amina
Descripción general
Descripción
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine is a compound that features a pyrimidine ring substituted with a difluoromethyl group and a piperidine ring
Aplicaciones Científicas De Investigación
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the development of agrochemicals, such as pesticides and herbicides
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimidifen, are known to act as acaricides, substances that kill mites and ticks .
Mode of Action
Acaricides typically work by disrupting the nervous system of mites and ticks, leading to their death .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Acaricides often affect the nervous system pathways in mites and ticks .
Pharmacokinetics
Similar compounds often have good lipophilic properties, which can improve their pharmacokinetic properties .
Result of Action
Similar compounds result in the death of mites and ticks .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the temperature and pH of the environment could potentially affect the stability and efficacy of the compound .
Métodos De Preparación
The synthesis of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine typically involves multiple steps. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the difluoromethyl group and the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Análisis De Reacciones Químicas
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Comparación Con Compuestos Similares
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine can be compared with other similar compounds, such as:
Pyrimidifen: An acaricide with a similar pyrimidine structure but different substituents.
Flupentiofenox: A trifluoroethyl thioether acaricide with a different functional group arrangement.
Diflumetorim: A pyrimidinamine fungicide with a different substitution pattern on the pyrimidine ring. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine
Propiedades
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c11-10(12)8-4-9(15-6-14-8)16-3-1-2-7(13)5-16/h4,6-7,10H,1-3,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGQPPSVOJDGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485488.png)

![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)
![1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485491.png)

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)
![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)
![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

